3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18537111
InChI: InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21)
SMILES:
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid

CAS No.:

Cat. No.: VC18537111

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid -

Specification

Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
IUPAC Name 3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21)
Standard InChI Key MYVXEQOCNSZSIH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The systematic name 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid denotes a substituted isonicotinic acid where the amino group at the 3-position of the pyridine ring is bonded to a 2-(trifluoromethyl)benzyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) name confirms this arrangement, ensuring unambiguous identification . Key identifiers include:

PropertyValue
CAS Registry Number1522626-06-7
Molecular FormulaC14H11F3N2O2\text{C}_{14}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molar Mass296.24 g/mol
Synonyms3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid

The trifluoromethyl (-CF3_3) group at the benzyl position introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .

Structural Features and Electronic Properties

The planar pyridine ring in isonicotinic acid facilitates π-π stacking interactions, while the benzylamine side chain enhances solubility in organic solvents. Quantum mechanical calculations predict that the -CF3_3 group reduces electron density on the benzyl ring, increasing electrophilicity at the amino group . This electronic profile may enhance binding affinity to biological targets, such as enzymes or receptors, though experimental validation is pending.

Synthesis and Manufacturing

Hypothetical Synthetic Routes

While no explicit synthesis protocol for 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is documented, analogous compounds suggest a multi-step approach:

  • Preparation of 2-(Trifluoromethyl)benzyl Chloride:
    This intermediate (CAS: 21742-00-7) is synthesized via chlorination of 2-(trifluoromethyl)toluene using thionyl chloride or phosphorus pentachloride .

  • Amination with Isonicotinic Acid:
    The benzyl chloride reacts with 3-aminoisonicotinic acid under basic conditions (e.g., triethylamine in ethyl acetate), forming the target compound through nucleophilic substitution .

A representative reaction scheme is:

3-Aminoisonicotinic Acid+2-(Trifluoromethyl)benzyl ChlorideEt3N3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid+HCl\text{3-Aminoisonicotinic Acid} + \text{2-(Trifluoromethyl)benzyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid} + \text{HCl}

Purification and Characterization

Post-synthesis, column chromatography or recrystallization from ethanol/water mixtures would isolate the product. Characterization via 13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) would confirm structural integrity, as demonstrated in related benzylamine syntheses .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s log P (octanol-water partition coefficient) is estimated at 3.51, indicating moderate lipophilicity . Aqueous solubility is limited (~0.0974 mg/mL), necessitating dimethyl sulfoxide (DMSO) or ethanol for biological assays .

Stability and Degradation

The -CF3_3 group enhances resistance to oxidative degradation, while the amide linkage may hydrolyze under strongly acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) are recommended to assess shelf life.

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